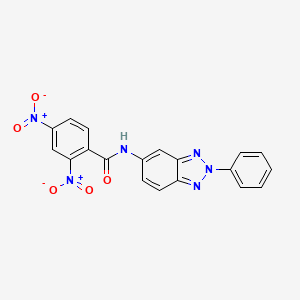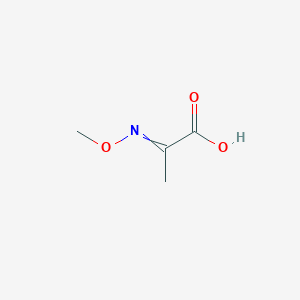
2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that features both nitro and benzotriazole functional groups
Méthodes De Préparation
The synthesis of 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Nitration: The benzotriazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Amidation: The final step involves the reaction of the nitrated benzotriazole with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Oxidation: The benzotriazole moiety can be oxidized under strong oxidative conditions, although this is less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases or acids depending on the specific reaction conditions. Major products formed from these reactions include the corresponding amines, substituted derivatives, and oxidized products.
Applications De Recherche Scientifique
2,4-Dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-dinitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide include:
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in plastics and coatings.
2,4-Dinitro-N-phenylbenzamide: Shares structural similarities but lacks the benzotriazole moiety.
Propriétés
Formule moléculaire |
C19H12N6O5 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
2,4-dinitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12N6O5/c26-19(15-8-7-14(24(27)28)11-18(15)25(29)30)20-12-6-9-16-17(10-12)22-23(21-16)13-4-2-1-3-5-13/h1-11H,(H,20,26) |
Clé InChI |
ITXYIXPTXSUDIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)


![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)


![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)

![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
